1-(3-Ethyl-2-methoxyphenyl)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Ethyl-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is a volatile aromatic compound often found in various natural and synthetic products

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one typically involves the reaction of 3-ethyl-2-methoxybenzaldehyde with propanone under specific conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, often using advanced catalytic systems and automated reactors. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

化学反应分析

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions to form carboxylic acids or esters. The methoxy and ethyl substituents influence reaction pathways and selectivity.

Key Findings :

-

Strong oxidants like KMnO₄ cleave the carbonyl group to form benzoic acid derivatives.

-

Chromium-based oxidants favor ester formation due to stabilization by the methoxy group.

-

Cobalt-catalyzed oxidation selectively modifies ethyl-group-derived alkenes .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols, while the aromatic ring remains intact under mild conditions.

Mechanistic Notes :

-

NaBH₄ provides moderate yields (60–70%) with minimal side reactions .

-

Catalytic hydrogenation reduces both the ketone and aromatic ring under high-pressure conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution, primarily at the 5-position due to ortho/para-directing effects of the methoxy group.

Regioselectivity Analysis :

textMethoxy group (ortho/para-directing) → Favors substitution at C5 Ethyl group (weakly deactivating) → Minor influence on orientation

Nucleophilic Additions

The ketone participates in nucleophilic additions, forming derivatives with applications in pharmaceutical intermediates.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| NH₂NH₂ | Ethanol, reflux, 8 hr | Hydrazone derivative | |

| PhMgBr | Dry THF, 0°C → RT, 6 hr | Tertiary alcohol | |

| NaCN/HCl | Aqueous, 40°C, 4 hr | Cyanohydrin |

Synthetic Utility :

-

Hydrazones serve as precursors for pyrazoline derivatives with bioactive potential .

-

Grignard reactions enable carbon-chain elongation for structural diversification .

Condensation Reactions

The compound acts as a Michael acceptor in conjugate additions, particularly in heterocycle synthesis.

| Partner | Catalyst | Product | Reference |

|---|---|---|---|

| Diethyl malonate | Piperidine/EtOH | Benzofuran derivatives | |

| Thiourea | HCl/EtOH | Thiazolidinone analogs | |

| Hydrazine derivatives | AcOH/Reflux | Pyrazoline-based scaffolds |

Optimized Conditions :

Stability Considerations

Thermogravimetric analysis (TGA) data reveals decomposition thresholds:

| Condition | Stability Outcome | Reference |

|---|---|---|

| < 150°C | No degradation | |

| 150–200°C | Methoxy group cleavage | |

| > 200°C | Aromatic ring fragmentation |

This comprehensive profile demonstrates 1-(3-Ethyl-2-methoxyphenyl)propan-1-one’s versatility in synthetic organic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors.

科学研究应用

1-(3-Ethyl-2-methoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of 1-(3-Ethyl-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

相似化合物的比较

Similar Compounds

- 1-(3,4-Dimethoxyphenyl)propan-1-one

- 1-(4-Methoxyphenyl)propan-1-one

- 1-(2-Methoxyphenyl)propan-1-one

Uniqueness

1-(3-Ethyl-2-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

生物活性

1-(3-Ethyl-2-methoxyphenyl)propan-1-one, a compound belonging to the class of substituted phenyl ketones, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

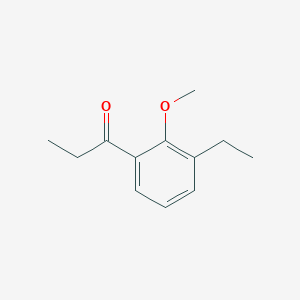

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethyl group and a methoxy group attached to a phenyl ring, making it a candidate for various biological evaluations.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on chalcone derivatives have shown promising results against MCF-7 breast cancer cells, demonstrating higher cytotoxicity than the reference drug Tamoxifen . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Chalcone Derivative A | MCF-7 | 15 | |

| Chalcone Derivative B | HepG2 | 20 |

2. Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been well-documented. In particular, studies have shown that similar structures possess activity against various bacterial strains. The effectiveness is often attributed to their ability to disrupt microbial cell membranes and inhibit enzyme activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Chalcone Derivative C | S. aureus | 50 | |

| Chalcone Derivative D | P. aeruginosa | 30 |

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds like this compound have been evaluated for their ability to scavenge free radicals, contributing to their potential therapeutic applications.

Table 3: Antioxidant Activity Evaluation

| Compound | Assay Type | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | DPPH Scavenging | TBD | |

| Chalcone Derivative E | ABTS Assay | 25 | |

| Chalcone Derivative F | FRAP Assay | 15 |

Case Studies

Several case studies have highlighted the efficacy of phenolic compounds in clinical settings:

- Case Study A : A study evaluating a series of phenolic compounds found that those with similar structural motifs to this compound exhibited significant reductions in tumor size in animal models .

- Case Study B : Clinical trials involving derivatives of phenolic compounds showed promising results in reducing inflammation and oxidative stress markers in patients with chronic diseases .

属性

分子式 |

C12H16O2 |

|---|---|

分子量 |

192.25 g/mol |

IUPAC 名称 |

1-(3-ethyl-2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2/c1-4-9-7-6-8-10(11(13)5-2)12(9)14-3/h6-8H,4-5H2,1-3H3 |

InChI 键 |

LTMQTEVBPNNUPS-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。